

# synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol experimental protocol

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## Compound of Interest

Compound Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563

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## Application Notes: Synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol

Introduction **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** is a substituted pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its dichlorinated and functionalized pyridine core makes it a key intermediate for creating more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a hydroxymethyl group provides a reactive handle for various chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.

This document outlines a detailed experimental protocol for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** via the reduction of its corresponding aldehyde, 2,4-dichloro-6-methylnicotinaldehyde. The described method utilizes sodium borohydride, a common and selective reducing agent, providing a reliable pathway for researchers in drug discovery and chemical development.

## Physicochemical Properties


The key properties of the target compound are summarized below.

| Property          | Value                                            | Reference |
|-------------------|--------------------------------------------------|-----------|
| CAS Number        | 374800-25-6                                      | [1]       |
| Molecular Formula | C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO | [1][2]    |
| Molecular Weight  | 192.04 g/mol                                     | [1]       |
| Synonyms          | 2,4-Dichloro-6-methyl-3-pyridinemethanol         | [1]       |

## Experimental Protocol: Reduction of 2,4-dichloro-6-methylnicotinaldehyde

This protocol details the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** by the chemical reduction of 2,4-dichloro-6-methylnicotinaldehyde.

Reaction Scheme:

Reaction scheme showing the reduction of 2,4-dichloro-6-methylnicotinaldehyde to (2,4-Dichloro-6-methylpyridin-3-yl)methanol using Sodium Borohydride (NaBH<sub>4</sub>) in Methanol (MeOH).

**Figure 1.** Synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

## Materials and Reagents

The following table lists the necessary reagents for the synthesis.

| Reagent                                                     | CAS Number  | Molecular Formula                                | Molar Mass ( g/mol ) |
|-------------------------------------------------------------|-------------|--------------------------------------------------|----------------------|
| 2,4-dichloro-6-methylnicotinaldehyde                        | 134346-08-4 | C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> NO | 190.03               |
| Sodium borohydride (NaBH <sub>4</sub> )                     | 16940-66-2  | BH <sub>4</sub> Na                               | 37.83                |
| Methanol (MeOH)                                             | 67-56-1     | CH <sub>4</sub> O                                | 32.04                |
| Ethyl acetate (EtOAc)                                       | 141-78-6    | C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>     | 88.11                |
| Deionized Water (H <sub>2</sub> O)                          | 7732-18-5   | H <sub>2</sub> O                                 | 18.02                |
| Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> ) | 7757-82-6   | Na <sub>2</sub> SO <sub>4</sub>                  | 142.04               |
| Silica Gel (for chromatography)                             | 7631-86-9   | SiO <sub>2</sub>                                 | 60.08                |

## Suggested Reagent Quantities

| Reagent                                 | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |
|-----------------------------------------|----------------------|--------|--------------|--------------|
| 2,4-dichloro-6-methylnicotinaldehyde    | 190.03               | 5.00 g | 26.3         | 1.0          |
| Sodium borohydride (NaBH <sub>4</sub> ) | 37.83                | 1.20 g | 31.7         | 1.2          |
| Methanol (MeOH)                         | 32.04                | 100 mL | -            | -            |

## Step-by-Step Synthesis Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.3 mmol) of 2,4-dichloro-6-methylnicotinaldehyde in 100 mL of methanol.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
- **Addition of Reducing Agent:** While maintaining the temperature at 0-5 °C, slowly add 1.20 g (31.7 mmol) of sodium borohydride ( $\text{NaBH}_4$ ) to the solution in small portions over 20-30 minutes. Caution: Hydrogen gas evolution may occur.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
- **Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Quenching:** Carefully quench the reaction by slowly adding approximately 20 mL of deionized water to decompose any excess sodium borohydride.
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
- **Extraction:** Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

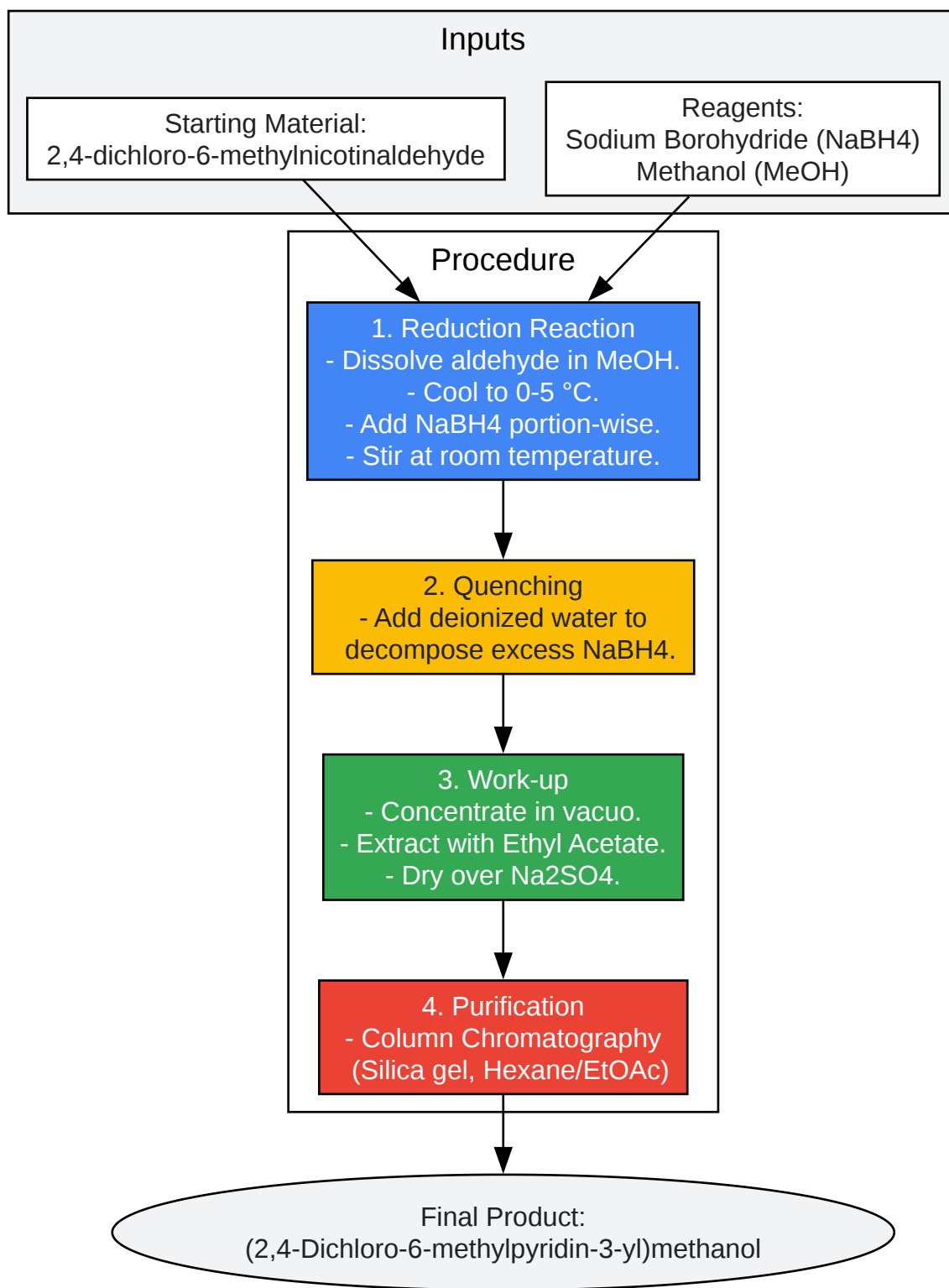
## Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and melting point analysis.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.



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Caption: Workflow for the synthesis of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**.

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## References

- 1. CAS 374800-25-6 | (2,4-Dichloro-6-methylpyridin-3-yl)methanol - Synblock [synblock.com]
- 2. PubChemLite - (2,4-dichloro-6-methylpyridin-3-yl)methanol (C<sub>7</sub>H<sub>7</sub>Cl<sub>2</sub>NO) [pubchemlite.lcsb.uni.lu]
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